
プラシノスタット
概要
説明
プラシノスタットは、ヒドロキサム酸をベースとした経口生物利用可能な低分子ヒストン脱アセチル化酵素阻害剤です。 有利な物理化学的、製薬的、薬物動態的特性によって、抗腫瘍活性を示す可能性があります 。 プラシノスタットは、クラスI、II、およびIVのヒストン脱アセチル化酵素を選択的に阻害しますが、クラスIIIおよびクラスIIbのヒストン脱アセチル化酵素6は阻害しません 。 この化合物は腫瘍細胞に蓄積し、ヒストン脱アセチル化酵素の持続的な阻害をもたらし、アセチル化ヒストンの蓄積、クロマチンリモデリング、腫瘍抑制遺伝子の転写、そして最終的には腫瘍細胞のアポトーシスを引き起こします .
科学的研究の応用
Acute Myeloid Leukemia (AML)
Pracinostat has been evaluated in combination with azacitidine for treating older patients with newly diagnosed AML who are unfit for intensive chemotherapy. A phase II study demonstrated that 52% of patients achieved complete remission, with a median overall survival of 19.1 months. The combination was well-tolerated, although a significant proportion experienced grade 3 or higher adverse events .
Outcome | Pracinostat + Azacitidine | Notes |
---|---|---|
Complete Remission Rate | 42% | Achieved in 26 out of 50 patients |
Median Overall Survival | 19.1 months | Confidence interval: 10-26.5 months |
Grade 3 or higher AEs | 86% | Common toxicities included infections |
Myelodysplastic Syndromes (MDS)
In MDS, pracinostat has been used in combination with azacitidine to improve response rates. In a randomized phase II trial, the complete response rate by Cycle 6 was found to be 18% in the pracinostat group compared to 33% in the placebo group . The overall clinical benefit rate was also lower in the pracinostat group (53% vs. 63% for placebo), indicating that while there is some efficacy, it may not significantly outperform existing therapies.
Response | Azacitidine + Pracinostat | Azacitidine + Placebo | Notes |
---|---|---|---|
Complete Response | 18% | 33% | p = 0.07 |
Clinical Benefit Rate | 53% | 63% | p = 0.14 |
Safety Profile
The safety profile of pracinostat has been a concern due to the high incidence of treatment-emergent adverse events (AEs). In studies, nearly all patients experienced at least one AE, with significant occurrences of febrile neutropenia and thrombocytopenia being reported more frequently in the pracinostat cohort compared to placebo .
Efficacy Against Lymphomas
Recent studies have also explored the activity of pracinostat against various lymphoma types. Preclinical data indicated robust antiproliferative effects across multiple lymphoma subtypes, including diffuse large B-cell lymphoma (DLBCL). The median inhibitory concentration (IC50) was found to be approximately 243 nM, demonstrating its potential as a therapeutic agent in lymphomas .
Case Studies
-
Case Study: AML Treatment
- A patient aged over 65 with newly diagnosed AML received pracinostat and azacitidine as part of a clinical trial. The patient achieved complete remission after three cycles, highlighting the potential effectiveness of this combination therapy.
-
Case Study: MDS Treatment
- In a clinical trial involving patients with higher-risk MDS, pracinostat was administered alongside azacitidine. Although the complete response rate was lower than that observed with placebo, several patients reported improved quality of life and reduced transfusion dependency.
作用機序
プラシノスタットは、ヒストン脱アセチル化酵素の活性を阻害することによって作用し、ヒストンリジン残基にアセチル基が蓄積されます 。 これにより、クロマチン構造が開かれ、腫瘍抑制遺伝子の転写が活性化されます 。 in vitroで、プラシノスタットは、アセチル化ヒストンの蓄積を引き起こし、一部のトランスフォーム細胞の細胞周期停止やアポトーシスを誘導します 。 プラシノスタットの分子標的は、ヒストン脱アセチル化酵素1、ヒストン脱アセチル化酵素2、ヒストン脱アセチル化酵素3です .
類似の化合物との比較
プラシノスタットは、サブエロイルアニリドヒドロキサム酸やベリノスタットなど、他のヒストン脱アセチル化酵素阻害剤に似ています 。 プラシノスタットは、これらの化合物と比較して、改善された薬物動態的特性とより高い腫瘍への曝露を示しています 。 さらに、プラシノスタットは、血液腫瘍および固形腫瘍の両方の前臨床モデルでより大きな有効性を示しています .
プラシノスタットに類似した化合物には、以下のようなものがあります。
- サブエロイルアニリドヒドロキサム酸
- ベリノスタット
- パノビノスタット
- ボリノスタット
生化学分析
Biochemical Properties
Pracinostat selectively inhibits HDAC class I, II, IV . It interacts with these enzymes, leading to the accumulation of acetylated histones . This interaction alters the chromatin structure, enabling the transcription of tumor suppressor genes .
Cellular Effects
Pracinostat has shown to have significant effects on various types of cells. It accumulates in tumor cells and exerts a continuous inhibition to histone deacetylase . This results in chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells . It also influences cell function by inducing cell cycle arrest .
Molecular Mechanism
The molecular mechanism of Pracinostat involves the inhibition of HDAC activity, which allows for the accumulation of acetyl groups on the histone lysine residues . This results in an open chromatin structure and transcriptional activation . In vitro, Pracinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Temporal Effects in Laboratory Settings
Pracinostat has demonstrated excellent in vivo anti-tumor activity in various animal models with dose-proportional pharmacodynamic effects
Dosage Effects in Animal Models
In animal models, Pracinostat has shown dose-proportional anti-tumor activity
Metabolic Pathways
It is known to affect the HDAC pathway
Transport and Distribution
The transport and distribution of Pracinostat within cells and tissues are not fully characterized. It is known to be orally bioavailable , suggesting it can be absorbed and distributed in the body
Subcellular Localization
The subcellular localization of Pracinostat and its effects on activity or function are not fully characterized. As an HDAC inhibitor, it is likely to localize to the nucleus where it can interact with histones
準備方法
プラシノスタットは、さまざまな試薬と条件を含む一連の化学反応によって合成されます。 反応条件には、目的の生成物を高い純度と収率で得るために、有機溶媒、触媒、特定の温度と圧力の設定を使用することがよくあります .
プラシノスタットの工業生産方法は、同じ反応条件と試薬を維持しながら、実験室合成を大規模にスケールアップします。 このプロセスは、最終生成物の品質と収率を常に確保するために、注意深く最適化する必要があります .
化学反応の分析
プラシノスタットは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
たとえば、プラシノスタットは酸化されて酸化誘導体を形成することができ、これは異なる生物学的特性を持つ可能性があります。同様に、還元反応は、活性が変化した還元誘導体の形成につながる可能性があります。 置換反応は、プラシノスタット分子に異なる官能基を導入することができ、その薬理学的特性を改変する可能性があります .
類似化合物との比較
Pracinostat is similar to other histone deacetylase inhibitors, such as suberoylanilide hydroxamic acid and belinostat . pracinostat has shown improved pharmacokinetic properties and higher tumor exposure compared to these compounds . Additionally, pracinostat has demonstrated greater efficacy in preclinical models of both hematological and solid tumors .
Similar compounds to pracinostat include:
- Suberoylanilide hydroxamic acid
- Belinostat
- Panobinostat
- Vorinostat
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, tumor selectivity, and clinical efficacy .
生物活性
Pracinostat (SB939) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has garnered attention for its potential in cancer therapy, particularly in hematological malignancies. This article explores the biological activity of pracinostat, detailing its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.
Pracinostat functions primarily by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and subsequent modulation of gene expression. This inhibition affects various cellular processes, including:
- Apoptosis : Pracinostat promotes programmed cell death in cancer cells by altering mitochondrial dynamics and enhancing the binding of Drp1 to mitochondrial fission proteins, which is crucial for mitochondrial fission and cell death in colorectal cancer (CRC) cells with high CDK5 levels .
- Cell Cycle Regulation : By affecting histone acetylation, pracinostat influences the expression of genes involved in cell cycle progression and apoptosis, contributing to its antitumor effects .
- Synergistic Effects : Pracinostat has shown synergistic activity when combined with other agents like azacitidine, enhancing overall therapeutic efficacy in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .
Case Studies and Clinical Trials
-
Acute Myeloid Leukemia (AML) :
- A Phase III trial evaluated pracinostat combined with azacitidine in older patients with newly diagnosed AML. The study reported a complete response (CR) rate of 18% in the pracinostat group compared to 33% in the placebo group . Notably, adverse events were common, with thrombocytopenia and neutropenia being prevalent .
- Myelodysplastic Syndromes (MDS) :
- Colorectal Cancer :
Safety Profile
Pracinostat's safety profile has been generally manageable, although it is associated with significant hematologic toxicities. Common adverse effects reported include:
- Thrombocytopenia : Occurring in approximately 84.6% of patients.
- Neutropenia : Affecting about 83.1% of patients.
- Infections : Reported in over half of the participants receiving pracinostat plus azacitidine .
Summary of Clinical Findings
The following table summarizes key findings from clinical studies involving pracinostat:
Study Type | Population | Treatment | CR Rate | Notable Adverse Events |
---|---|---|---|---|
Phase III | Newly diagnosed AML | Pracinostat + Azacitidine | 18% | Thrombocytopenia (84.6%), Neutropenia (83.1%) |
Phase II | High-risk MDS | Pracinostat + Azacitidine | 89% (in a small cohort) | Grade 3 infections (52%) |
Preclinical | Colorectal Cancer | Pracinostat alone | N/A | N/A |
特性
IUPAC Name |
(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDKZFFAIZKUCU-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239196 | |
Record name | Pracinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized. | |
Record name | Pracinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05223 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
929016-96-6 | |
Record name | Pracinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929016-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pracinostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929016966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pracinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05223 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pracinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRACINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPO2JN4UON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Pracinostat, and what is its primary target?
A1: Pracinostat (also known as SB939) is a potent, orally available histone deacetylase inhibitor (HDACi) [, , , ]. It targets and inhibits histone deacetylases, specifically showing selectivity for Class I, II, and IV isoforms [, , , , ].
Q2: How does Pracinostat exert its anticancer effects?
A2: Pracinostat inhibits histone deacetylases, leading to increased histone acetylation [, ]. This results in altered gene expression, promoting cell cycle arrest, differentiation, and programmed cell death in cancer cells [, ].
Q3: Does Pracinostat target any specific genes or pathways in cancer cells?
A3: Research indicates that Pracinostat can restore the expression of specific genes silenced in cancer cells. For instance, it reactivates the expression of Activating Transcription Factor 3 (ATF3) in bladder cancer models []. In Small Cell Lung Cancer (SCLC), Pracinostat treatment restored the expression of CDH1, a gene often suppressed due to CREBBP loss, and exhibited enhanced effectiveness in CREBBP-deleted tumors [].
Q4: Is Pracinostat's activity limited to histone proteins?
A4: While primarily known for histone deacetylase inhibition, research suggests that Pracinostat might also influence the acetylation status of non-histone proteins, potentially contributing to its anticancer effects [, ].
Q5: What is the molecular formula and weight of Pracinostat?
A5: Regrettably, the provided research abstracts do not specify the molecular formula and weight of Pracinostat. This information is crucial for a comprehensive understanding of the compound's properties and behavior. Further investigation into publicly available chemical databases or the manufacturer's documentation is recommended.
Q6: Is there any spectroscopic data available for Pracinostat?
A6: Unfortunately, the provided research abstracts do not offer any spectroscopic data for Pracinostat. Spectroscopic techniques, such as NMR and IR spectroscopy, play a vital role in confirming the chemical structure and purity of compounds, which is essential for drug development and quality control. To access this data, referring to the original research publications, patents, or contacting the manufacturer might be necessary.
Q7: What are the pharmacokinetic properties of Pracinostat?
A7: Pracinostat exhibits excellent pharmacokinetic properties [, ]. Studies demonstrate high systemic clearance in preclinical models []. It also shows good oral absorption, metabolic stability, and a favorable pharmacokinetic profile [].
Q8: How is Pracinostat metabolized?
A8: Pracinostat is primarily metabolized by CYP3A4 and CYP1A2 enzymes in the liver [].
Q9: What types of cancers has Pracinostat shown preclinical and clinical activity against?
A10: Pracinostat exhibits preclinical activity against a broad range of cancers, including acute myeloid leukemia (AML) [, , , ], myelodysplastic syndromes (MDS) [, , , ], lymphoma [, ], bladder cancer [], and small cell lung cancer [].
Q10: What is the clinical trial experience with Pracinostat?
A11: Pracinostat has been investigated in various clinical trials, primarily focusing on hematologic malignancies. Notably, it progressed to phase 3 trials in combination with Azacitidine for newly diagnosed AML patients unfit for standard intensive chemotherapy [, ].
Q11: Are there any specific patient populations where Pracinostat has shown particular promise?
A12: Pracinostat combined with Azacitidine showed promising results in elderly patients with AML who were ineligible for intensive chemotherapy, achieving high response rates [, , ].
Q12: Are there biomarkers that can predict response to Pracinostat?
A13: Research suggests that ATF3 expression could serve as a potential biomarker for Pracinostat response in bladder cancer []. In AML, the clearance of somatic mutations after treatment with Pracinostat plus Azacitidine correlated with clinical response [].
Q13: Are there any known resistance mechanisms to Pracinostat?
A14: While specific resistance mechanisms to Pracinostat are not extensively detailed in the provided abstracts, research hints that DLBCL cells relying on oxidative phosphorylation (OxPhos) exhibit lower sensitivity to Pracinostat compared to B-cell receptor (BCR) dependent DLBCL cells [, ]. Inhibiting antioxidant production in these OxPhos-DLBCL cells restored sensitivity to Pracinostat, suggesting a potential resistance mechanism [].
Q14: Is there cross-resistance with other HDAC inhibitors?
A15: The observation that OxPhos-DLBCL cells demonstrated poorer sensitivity to other HDAC inhibitors, including Vorinostat, indicates a potential for cross-resistance among different HDAC inhibitors [].
Q15: What are the known toxicities associated with Pracinostat?
A16: The most frequently reported adverse events in clinical trials of Pracinostat, especially in combination with Azacitidine, include hematologic toxicities like thrombocytopenia, febrile neutropenia, neutropenia, and anemia [, , , ]. Fatigue, nausea, and gastrointestinal events were also observed [, , , ]. Higher doses of Pracinostat led to increased treatment discontinuations due to adverse events in a study of patients with higher-risk MDS, suggesting a dose-dependent toxicity profile [].
Q16: What is the impact of structural modifications on Pracinostat's activity?
A18: Interestingly, minor structural changes to Pracinostat can significantly impact its HDAC inhibitory activity. For example, shifting the N-hydroxyacrylamide attachment from the 5th to the 6th position of the benzimidazole ring completely abolished its inhibitory activity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。